molecular formula C21H20N2O8 B12539304 2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid CAS No. 800390-19-6

2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid

Cat. No.: B12539304
CAS No.: 800390-19-6
M. Wt: 428.4 g/mol
InChI Key: LMZRLOSWUFIVQC-UHFFFAOYSA-N
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Description

2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid is a synthetic organic compound known for its herbicidal properties. It is commonly used in agriculture to control a wide range of weeds, particularly in paddy rice fields. The compound is characterized by its selective, systemic action, which allows it to be absorbed by the foliage and roots of plants, inhibiting their growth by interfering with amino acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid typically involves the reaction of 2,6-dihydroxybenzoic acid with 4,6-dimethoxypyridin-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of herbicidal activity and structure-activity relationships.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the formulation of herbicides for agricultural applications.

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. By blocking this enzyme, the compound disrupts the production of essential amino acids, leading to the inhibition of plant growth and ultimately causing plant death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid is unique due to its specific structure, which allows it to effectively inhibit AHAS. Its selective action and systemic absorption make it particularly effective in controlling a wide range of weeds in agricultural settings .

Properties

CAS No.

800390-19-6

Molecular Formula

C21H20N2O8

Molecular Weight

428.4 g/mol

IUPAC Name

2,6-bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid

InChI

InChI=1S/C21H20N2O8/c1-26-12-8-16(28-3)22-18(10-12)30-14-6-5-7-15(20(14)21(24)25)31-19-11-13(27-2)9-17(23-19)29-4/h5-11H,1-4H3,(H,24,25)

InChI Key

LMZRLOSWUFIVQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC2=C(C(=CC=C2)OC3=CC(=CC(=N3)OC)OC)C(=O)O)OC

Origin of Product

United States

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